

Application Note: Quantitative Analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-2-(4-methoxyphenyl)acetic acid
Cat. No.:	B1619991

[Get Quote](#)

Introduction

2-Amino-2-(4-methoxyphenyl)acetic acid, a non-proteinogenic amino acid, is a critical building block in the synthesis of various pharmaceutical compounds. Its precise and accurate quantification is paramount throughout the drug development lifecycle, from pharmacokinetic and metabolism studies to final product quality control. This document provides a comprehensive guide to the analytical techniques for the quantification of **2-Amino-2-(4-methoxyphenyl)acetic acid**, designed for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2][3][4]

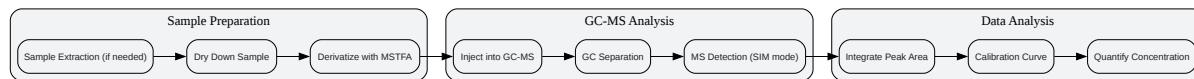
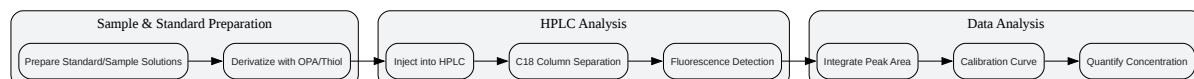
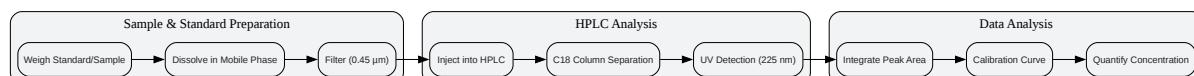
Physicochemical Properties of 2-Amino-2-(4-methoxyphenyl)acetic acid

A thorough understanding of the analyte's physicochemical properties is fundamental to selecting and optimizing an appropriate analytical method.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[5]
Molecular Weight	181.19 g/mol	[5]
Appearance	White to off-white crystalline powder	N/A
Solubility	Soluble in aqueous solutions, with pH-dependent solubility.	N/A
pKa	~2.2 (carboxylic acid), ~9.5 (amino group) (Predicted)	N/A
UV λ _{max}	~225 nm and ~275 nm (in methanol or water) (Predicted)	N/A

The presence of a chromophore (the methoxyphenyl group) makes UV-based detection a viable option. The amino and carboxylic acid moieties provide opportunities for derivatization to enhance chromatographic performance or detection sensitivity.

High-Performance Liquid Chromatography (HPLC) for Quantification




High-Performance Liquid Chromatography (HPLC) is the most prevalent and versatile technique for the quantification of non-volatile and thermally labile compounds like **2-Amino-2-(4-methoxyphenyl)acetic acid**.^[6] This section details two robust HPLC-based methods: Reversed-Phase HPLC with UV detection and a more sensitive method employing fluorescence detection after derivatization.

Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for the quantification of the analyte in bulk drug substances, intermediates, and simple formulations where high sensitivity is not a primary concern.

The method leverages the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The methoxyphenyl group provides sufficient hydrophobicity for retention on a C18 column. The mobile phase composition, particularly the pH and organic

modifier concentration, is critical for achieving optimal retention, peak shape, and resolution from potential impurities. An acidic mobile phase (e.g., using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shapes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. 2-Amino-2-(4-methoxyphenyl)acetic acid | C9H11NO3 | CID 265442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of 2-Amino-2-(4-methoxyphenyl)acetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1619991#analytical-techniques-for-2-amino-2-4-methoxyphenyl-acetic-acid-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com